4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
This compound features a bicyclic tetrahydropyrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperazine-1-carboxamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. Key structural attributes include:
- Tetrahydropyrazolo[1,5-a]pyridine: A partially saturated bicyclic system that enhances conformational rigidity and may improve binding affinity to biological targets.
- Piperazine carboxamide: A common pharmacophore in medicinal chemistry, known to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)25-19(30)27-10-8-26(9-11-27)18(29)16-13-24-28-7-2-1-6-17(16)28/h3-5,12-13H,1-2,6-11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNUUHYNUMEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The interaction of the compound with its target results in the inhibition of the HBV DNA viral load.
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein. This interaction disrupts the normal function of the core protein, leading to a decrease in the HBV DNA viral load
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration, suggesting good bioavailability.
Biochemical Analysis
Biochemical Properties
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. These interactions play a crucial role in its biochemical properties.
Cellular Effects
The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels.
Biological Activity
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a trifluoromethyl group and a tetrahydropyrazolo moiety. Its structural complexity is indicative of its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O |
| Molecular Weight | 368.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For example, derivatives of piperazine have demonstrated inhibitory effects on certain kinases and phosphodiesterases .
- Antiviral Activity : Analogous compounds have shown antiviral properties against various viruses by enhancing the activity of superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant defense mechanisms. This suggests potential applications in virology .
Anticancer Potential
Several studies have explored the anticancer potential of related compounds:
- Cell Proliferation Inhibition : Research has demonstrated that piperazine derivatives can significantly inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the target molecule exhibited IC50 values in the low micromolar range against A549 lung cancer cells .
- Mechanisms of Induction : The inhibition of cell growth was linked to the induction of apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is under investigation .
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties:
- Broad Spectrum Activity : Similar piperazine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The structure's ability to penetrate bacterial membranes may be a contributing factor .
Case Studies
- Antiviral Efficacy Against Tobacco Mosaic Virus (TMV) :
- Inhibition of Tumor Growth in Animal Models :
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties . These compounds act as inhibitors of various enzymes involved in cancer progression. For instance, studies have shown that pyrazolo derivatives can inhibit protein kinases and other targets relevant to tumor growth and metastasis . The structural diversity provided by the tetrahydropyrazolo framework allows for the development of targeted therapies against specific cancer types.
Neuropharmacological Effects
The piperazine component of the compound is known for its psychopharmacological effects . Compounds containing piperazine rings have been investigated for their potential in treating neurological disorders such as anxiety and depression. The incorporation of the tetrahydropyrazolo structure may enhance these effects through modulation of neurotransmitter systems .
Enzyme Inhibition Studies
Studies have documented the enzyme inhibitory activity of pyrazolo derivatives. For example, certain derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory processes and signal transduction pathways . This activity suggests potential applications in treating inflammatory diseases and related conditions.
Synthesis and Functionalization
The synthesis of this compound involves various strategies that enhance its structural diversity. The ability to modify the tetrahydropyrazolo core through functionalization allows researchers to tailor compounds for specific biological activities. Recent advancements in synthetic methodologies have opened new pathways for creating analogs with improved efficacy and selectivity .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the anticancer potential of pyrazolo derivatives. The research focused on synthesizing new compounds based on the pyrazolo scaffold and evaluating their cytotoxic effects against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological properties of piperazine-based compounds. The study utilized animal models to evaluate anxiety-like behaviors following administration of the compound. Behavioral tests indicated significant anxiolytic effects compared to control groups, suggesting therapeutic potential for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Contains a pyridine ring fused to pyrazole, with partial saturation (4,5,6,7-tetrahydro).
- Dihydropyrazolo[1,5-a]pyrimidines (e.g., compound 4n in ): Feature a pyrimidine ring instead of pyridine.
- Biological Implications : Pyrimidine-containing analogs (e.g., 4n ) are often explored as kinase inhibitors due to their ability to mimic purine bases, whereas pyridine derivatives may exhibit distinct selectivity profiles .
b. Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Replaces pyrazole with imidazole, altering electronic properties.
Substituent Effects
a. Trifluoromethyl (CF₃) Groups
- Target Compound : CF₃ at the 3-position of phenyl enhances metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic pockets .
- Comparison with Analogs :
- 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-N′-[...]pyrazolo[1,5-a]pyrimidine-3-carbohydrazide (): Dual CF₃ and methoxy groups balance lipophilicity and solubility. Methoxy groups can engage in hydrogen bonding, while CF₃ contributes to steric bulk .
- Ethiprole (): A pyrazole agrochemical with CF₃ and ethylsulfinyl groups. While structurally distinct, its CF₃ group highlights the role of this substituent in resistance to oxidative metabolism .
b. Piperazine Carboxamide Linkers
- Target Compound : Piperazine carboxamide provides conformational flexibility and solubility.
- N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-[...]pyrazolo[1,5-a]pyrimidine-3-carboxamide (): Replaces phenyl with thienyl and adds a methoxybenzyl group. Thienyl’s sulfur atom may introduce π-π stacking variations, while methoxybenzyl could enhance CNS penetration .
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Question: What are the key synthetic steps for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step pathway:
- Step 1: Formation of the tetrahydropyrazolo[1,5-a]pyridine core via cyclization reactions under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2: Introduction of the carbonyl group via coupling reactions (e.g., using carbodiimide coupling agents like EDC/HOBt).
- Step 3: Piperazine-carboxamide linkage using nucleophilic acyl substitution with activated carbonyl intermediates.
Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) during coupling steps reduce side reactions .
- Catalyst Selection: Palladium catalysts (e.g., Pd(dba)₂) enhance coupling efficiency in heterocyclic systems .
- Purification: Use of column chromatography or recrystallization to isolate high-purity intermediates. Thin-layer chromatography (TLC) is critical for real-time reaction monitoring .
Basic Question: Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and spectrometric methods is required:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Identifies carbonyl stretches (~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error .
Basic Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal Stability: Heat samples to 40–80°C and monitor decomposition via TLC or DSC (differential scanning calorimetry) .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectrophotometry .
Advanced Question: How can contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?
Methodological Answer:
- Assay Validation:
- Mechanistic Studies:
Advanced Question: What strategies guide structure-activity relationship (SAR) studies for structural analogs?
Methodological Answer:
- Core Modifications:
- Piperazine Replacement: Substitute with morpholine or thiomorpholine to assess impact on solubility and receptor binding .
- Trifluoromethyl Position: Synthesize analogs with meta- vs. para-substituted phenyl groups to evaluate steric/electronic effects .
- Pharmacokinetic Profiling:
Example SAR Table:
| Modification | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12 ± 1.5 | 0.15 |
| Piperazine → Morpholine | 45 ± 3.2 | 0.35 |
| Meta-CF₃ Phenyl | 8 ± 0.9 | 0.10 |
Advanced Question: What challenges arise in designing pharmacological profiling experiments, and how are they mitigated?
Methodological Answer:
- Challenge 1: Off-Target Effects
- Challenge 2: Low Bioavailability
- Solution: Co-crystallize with cyclodextrins or formulate as nanocrystals to enhance dissolution .
- Challenge 3: Species-Specific Activity
- Solution: Test across human, rat, and mouse models to identify conserved targets .
Advanced Question: How are computational methods integrated into lead optimization for this compound?
Methodological Answer:
- Docking Studies:
- Software: AutoDock Vina or Schrödinger Suite for predicting binding poses to target proteins (e.g., kinase domains) .
- QSAR Modeling:
- Descriptors: Include topological polar surface area (TPSA) and Hammett constants to predict activity trends .
- MD Simulations:
- Protocols: Run 100-ns simulations in explicit solvent to assess protein-ligand complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
